N-(2,6-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-4-28-23(30)22-21(18(13-25-22)17-11-6-5-7-12-17)27-24(28)31-14-19(29)26-20-15(2)9-8-10-16(20)3/h5-13,25H,4,14H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCPJNVESQRNLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound belonging to the class of thienopyrimidines. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and anti-inflammatory research. The compound's unique structure combines a pyrimidine core with a sulfanyl group, which may contribute to its biological efficacy.
The molecular formula of this compound is , with a molecular weight of approximately 449.6 g/mol. Its structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C24H23N3O2S2 |
| Molecular Weight | 449.6 g/mol |
| CAS Number | 1040660-05-6 |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors involved in various cellular processes. These interactions can modulate pathways related to:
- Signal Transduction : Influencing cellular communication and responses.
- Gene Expression : Affecting the transcription of genes linked to disease progression.
- Metabolic Pathways : Modulating metabolic processes that are crucial for cell survival and proliferation.
Anticancer Activity
Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines.
In a study examining pyrimidine-based drugs, certain derivatives demonstrated potent activity against multidrug-resistant strains of cancer cells with minimal cytotoxicity towards normal cells . The mechanisms often involve the inhibition of key enzymes involved in DNA synthesis and repair.
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is also noteworthy. Thienopyrimidines have been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response . This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that this compound exhibits favorable absorption and distribution characteristics when administered orally.
Table: Pharmacokinetic Properties
| Parameter | Value |
|---|---|
| Oral Bioavailability | ~31.8% |
| Clearance Rate | 82.7 mL/h/kg |
| Maximum Tolerated Dose | 2000 mg/kg |
Toxicity assessments indicate that the compound does not exhibit acute toxicity at high doses in animal models . This profile is essential for further development as a therapeutic agent.
Case Studies
-
Study on Anticancer Efficacy :
In an experimental model using human cancer cell lines, N-(2,6-dimethylphenyl)-2-{(3-ethyl-4-oxo-7-pheny... showed significant inhibition of cell proliferation compared to control groups. The study highlighted its potential as a candidate for further development in cancer therapy. -
Inflammation Model :
A separate study evaluated the anti-inflammatory effects of thienopyrimidine derivatives in animal models of inflammation. Results indicated a marked decrease in inflammatory markers following treatment with the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
This compound shares a thioacetamide group linked to a substituted phenyl ring but differs in core structure and substituent effects:
Key Findings :
- The 2,6-dimethylphenyl group may improve metabolic stability over the 2,3-dichlorophenyl group due to reduced electrophilicity .
- The compound’s higher synthesis yield (80%) suggests that simpler monocyclic systems are more accessible synthetically.
Comparison with Pharmacopeial Compounds Featuring 2,6-Dimethylphenyl Groups
Compounds m, n, and o from Pharmacopeial Forum PF 43(1) include 2,6-dimethylphenoxyacetamide moieties but within larger peptide-like frameworks. For example:
- Compound m: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide.
Structural Differences :
- The target compound’s 2,6-dimethylphenyl group is directly attached via an acetamide linkage, whereas compounds feature ether (phenoxy) linkages and complex stereochemistry.
Functional Implications :
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-(2,6-dimethylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrrolo[3,2-d]pyrimidinone core via cyclization of substituted pyrimidine precursors under reflux conditions (e.g., using acetic acid or DMF as solvent) .
- Step 2 : Sulfanylation at the C2 position using thioglycolic acid derivatives, followed by coupling with N-(2,6-dimethylphenyl)acetamide via nucleophilic substitution or amide bond formation .
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization using -NMR, -NMR, and LC-MS .
Q. How is the structural integrity of this compound validated in research settings?
- Methodological Answer :
- X-ray crystallography resolves the 3D structure, confirming bond angles and substituent positions (e.g., ethyl and phenyl groups) .
- Spectroscopic techniques : -NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and IR (e.g., 1680–1700 cm for C=O stretches) verify functional groups .
Q. What are the standard assays for assessing its biological activity?
- Methodological Answer :
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, IC values reported in µM ranges) .
- Enzyme inhibition : Kinase or cyclooxygenase (COX-2) inhibition assays using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across similar pyrrolo[3,2-d]pyrimidine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., ethyl vs. methyl groups) and compare IC values to identify critical moieties .
- Molecular docking : Use software like AutoDock to predict binding affinities to targets (e.g., ATP-binding pockets in kinases) and reconcile discrepancies between in vitro and computational data .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply statistical models to optimize parameters (temperature, solvent ratio, catalyst loading). For example, a Central Composite Design can maximize yield in cyclization steps .
- Flow chemistry : Continuous-flow reactors reduce side reactions and improve reproducibility for steps like sulfanylation .
Q. How do researchers address stability and solubility challenges during in vitro assays?
- Methodological Answer :
- Solubility enhancement : Use co-solvents (e.g., DMSO:water mixtures ≤1% v/v) or formulate as nanoparticles via solvent evaporation .
- Stability studies : Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C) over 24–72 hours .
Q. What advanced techniques elucidate metabolic pathways and degradation products?
- Methodological Answer :
- LC-HRMS/MS : Identify metabolites in liver microsome assays (e.g., hydroxylation or glucuronidation products) .
- Isotopic labeling : Use -labeled analogs to track metabolic fate in preclinical models .
Key Methodological Considerations
- Contradiction Management : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Advanced Characterization : Employ --HMBC NMR to confirm pyrrolo-pyrimidine core protonation states .
- Ethical Compliance : Adhere to OECD guidelines for preclinical toxicity testing, including Ames tests for mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
